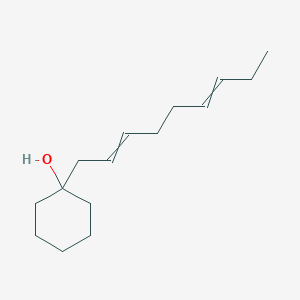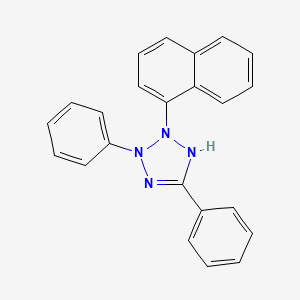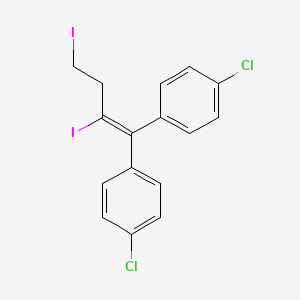
Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester is an organic compound with a complex structure that includes a benzene ring, a propanoic acid moiety, and an oxirane (epoxide) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester typically involves the esterification of Benzenepropanoic acid with 2-(3,3-dimethyloxiranyl)ethanol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications.
類似化合物との比較
Similar Compounds
- Benzenepropanoic acid, ethyl ester
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Uniqueness
Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other esters. This makes it valuable in applications requiring specific chemical transformations.
特性
CAS番号 |
652161-22-3 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC名 |
2-(3,3-dimethyloxiran-2-yl)ethyl 3-phenylpropanoate |
InChI |
InChI=1S/C15H20O3/c1-15(2)13(18-15)10-11-17-14(16)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChIキー |
RJDOYPBFFZJLBY-UHFFFAOYSA-N |
正規SMILES |
CC1(C(O1)CCOC(=O)CCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Piperidinone, 1-[(4-nitrophenyl)methyl]-](/img/structure/B12533599.png)


![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)




![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)


